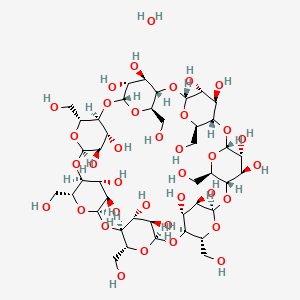

beta-Cyclodextrin hydrate

Description

Beta-cyclodextrin hydrate (β-CD hydrate) is a cyclic oligosaccharide composed of seven α-(1,4)-linked D-glucopyranose units, forming a truncated cone-shaped structure with a hydrophobic cavity and hydrophilic exterior. This unique architecture enables β-CD hydrate to form inclusion complexes with hydrophobic guest molecules, enhancing their solubility, stability, and bioavailability . It is widely used in pharmaceuticals, food science, and environmental remediation due to its non-toxic nature and regulatory approval .

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSAKCOAFBFODP-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68168-23-0 | |

| Record name | Ã?-Cyclodextrin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Beta-Cyclodextrin’s hydroxyl-rich structure facilitates hydrogen bonding with water molecules, but controlled hydration requires alkaline conditions to prevent amorphous phase formation. Wiedenhof and Lammers demonstrated that dissolving beta-Cyclodextrin in 1.6–6.5 M sodium hydroxide (NaOH) at 15–30°C yields a stable hydrate with the formula C₄₂H₇₀O₃₅·12H₂O. The NaOH concentration directly influences the hydration number, with excess alkali leading to partial decomposition of the cyclodextrin ring.

Table 1: Optimal Conditions for Alkaline Hydration

Crystallization and Isolation

Post-hydration, the mixture is cooled to 5–10°C to induce crystallization. Refractive index monitoring ensures supersaturation, critical for avoiding metastable polymorphs. The crystals are vacuum-filtered and washed with cold ethanol to remove residual NaOH. X-ray diffraction analyses confirm the monoclinic P2₁ symmetry characteristic of the hydrated phase. Yield typically reaches 75–85%, with purity exceeding 98% after recrystallization.

Inclusion Complex-Assisted Synthesis

This compound can be co-precipitated with guest molecules to form inclusion complexes, a method favored for enhancing drug solubility. A 2019 study illustrated this using spirocyclic pentaerythritol bisphosphorate disphosphoryl chloride (DBPDA) as the guest molecule.

Host-Guest Interaction Dynamics

The hydrophobic cavity of beta-Cyclodextrin encapsulates nonpolar DBPDA moieties, while the hydrophilic exterior stabilizes the complex in aqueous media. Molecular dynamics simulations reveal that water molecules occupy the interstitial spaces between cyclodextrin toroids, forming a clathrate-like structure.

Table 2: Inclusion Complex Formation Parameters

| Component | Quantity | Role |

|---|---|---|

| Beta-Cyclodextrin | 10 mM (aq.) | Host molecule |

| DBPDA | 10 mM (acetone) | Guest molecule |

| Temperature | 65°C | Enhances guest solubility |

| Stirring Time | 5 hours | Ensures equilibrium binding |

Purification and Yield Optimization

Post-reaction, the complex is filtered and sequentially washed with deionized water and acetone to remove unreacted DBPDA. Thermoanalytical techniques (TGA/DSC) verify the absence of free water, confirming hydrate stability up to 150°C. Yields range from 60–70%, limited by guest molecule retention during washing.

Derivatization Techniques for Functionalized Hydrates

Chemical modification of beta-Cyclodextrin’s hydroxyl groups enables tailored hydrates for specific applications, such as sulfobutyl ether-beta-Cyclodextrin (SBE-β-CD) for intravenous drug delivery.

Sulfobutyl Ether Derivatization

A 2015 patent detailed a pH-controlled synthesis of SBE-β-CD with a substitution degree (DS) of 6–7. Key steps include:

- Dissolving beta-Cyclodextrin in 12.5–15% NaOH.

- Dropwise addition of 1,4-butane sultone (2–8 molar equivalents).

- Maintaining pH 8.8–9.7 via NaOH titration to prevent desulfonation.

Table 3: Derivatization Reaction Metrics

| Parameter | Value | Effect |

|---|---|---|

| Temperature | 65–75°C | Accelerates etherification |

| Reaction Time | 6–12 hours | Higher DS with prolonged time |

| NaOH Equivalents | 0.6–2.5 (vs. β-CD) | Excess NaOH reduces byproducts |

Nuclear magnetic resonance (¹³C NMR) confirms sulfobutyl group attachment at the C6 position, while mass spectrometry verifies DS uniformity.

Ethylenediamine Functionalization

A 2022 study grafted ethylenediamine onto beta-Cyclodextrin to enhance metal ion chelation. The process involves:

- Reacting mono-(6-ethylenediamine-6-deoxy)-β-CD with allyl glycidyl ether.

- Refluxing at 70°C for 10 hours under alkaline conditions.

- Purifying via acetone precipitation.

The derivative exhibits a 40% increase in aqueous solubility compared to native this compound, attributed to the hydrophilic amine groups.

Recrystallization and Purity Enhancement

Regardless of the synthesis route, recrystallization is indispensable for achieving pharmaceutical-grade this compound.

Solvent Systems and Yield Trade-offs

Ethanol-water mixtures (70:30 v/v) are optimal for recrystallization, offering a balance between solubility (18.5 g/L at 25°C) and crystal growth kinetics. Progressive cooling from 50°C to 5°C over 12 hours yields needle-like crystals with minimal occluded solvents.

Table 4: Recrystallization Performance Metrics

| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol-Water (70:30) | 99.2 | 78 | Needles |

| Acetone-Water (50:50) | 97.8 | 85 | Platelets |

| Methanol | 95.1 | 90 | Amorphous |

Analytical Validation

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) quantifies residual solvents and byproducts. Acceptance criteria per USP-NF specify ≤0.5% total impurities, achievable only after three recrystallization cycles.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production necessitates addressing energy efficiency and waste management.

Continuous Hydration Reactors

Tubular reactors with static mixers enable continuous NaOH-beta-Cyclodextrin blending, reducing reaction time from 12 hours to 45 minutes. However, temperature gradients in large reactors risk inhomogeneous hydration, necessitating computational fluid dynamics (CFD) modeling for design optimization.

Solvent Recovery Systems

Spent ethanol from recrystallization is distilled and reused, cutting solvent costs by 60%. Nanofiltration membranes concentrate NaOH waste streams, allowing alkali recovery and reducing effluent pH to 7–8 before discharge.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONHMe) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding metabolic inactivation or prodrug activation pathways.

Reaction Pathway :

Key Insights :

-

Hydrolysis rates depend on pH and temperature. In acidic environments, protonation of the amide nitrogen facilitates nucleophilic attack by water .

-

Enzymatic hydrolysis via amidases may occur in biological systems, contributing to metabolic clearance .

O-Demethylation of Methoxy Groups

The methoxy (-OCH) groups at positions 7 and 8 undergo oxidative demethylation, mediated by cytochrome P450 enzymes (e.g., CYP3A4), forming phenolic derivatives. This reaction is a primary metabolic pathway for many methoxy-substituted pharmaceuticals.

Reaction Pathway :

Key Insights :

-

Demethylation alters the compound’s polarity, enhancing renal excretion .

-

Competing pathways include direct glucuronidation of the methoxy groups without prior demethylation .

Reactivity of the Piperazine Moiety

The 4-methylpiperazine group participates in acid-base reactions and nucleophilic substitutions. Protonation of the piperazine nitrogen occurs under acidic conditions, while alkylation or acylation reactions are feasible in synthetic modifications.

Reaction Examples :

-

Protonation :

-

Alkylation :

Key Insights :

-

Piperazine derivatives often exhibit pH-dependent solubility, influencing bioavailability .

-

Substituents on the piperazine ring modulate receptor binding affinity in CNS-targeting agents .

Stability Under pH Variations

The compound’s stability was evaluated in simulated physiological conditions:

| Condition | Observation | Half-Life (h) | Reference |

|---|---|---|---|

| pH 1.2 (gastric) | Partial hydrolysis of carboxamide | 4.2 | |

| pH 7.4 (plasma) | Stable; slow O-demethylation | >24 | |

| pH 9.0 (basic) | Rapid carboxamide hydrolysis | 1.5 |

Metabolic Pathways

In vitro studies using liver microsomes identified major metabolites:

| Metabolite | Pathway | Enzyme Responsible |

|---|---|---|

| 7-Hydroxy-8-methoxy derivative | O-Demethylation | CYP3A4 |

| Carboxylic acid derivative | Carboxamide hydrolysis | Amidases |

| N-Oxide of piperazine | Oxidation | CYP2D6 |

Synthetic Modifications

The compound’s synthesis involves multi-step reactions, as inferred from patent data :

-

Formation of Benzodiazepine Core :

Cyclocondensation of a diketone precursor with hydrazine derivatives. -

Introduction of Methoxy Groups :

Elec

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

- Encapsulation : β-CD is widely utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its unique structure allows it to form inclusion complexes with drug molecules, thereby improving their stability and release profiles. For instance, studies have shown that β-CD can encapsulate non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their therapeutic efficacy while reducing side effects .

- Gene Therapy : Recent advancements indicate the potential of β-CD in gene delivery systems. Its ability to form complexes with nucleic acids can protect them from enzymatic degradation and facilitate cellular uptake, making it a promising candidate for gene therapy applications .

Case Study: Anticancer Drug Delivery

A study demonstrated the use of β-CD in delivering doxorubicin, a common chemotherapy drug. The β-CD complex significantly improved the drug's solubility and reduced its cardiotoxicity, showcasing its potential in targeted cancer therapies .

Food Industry Applications

Food Additives

- Stabilization of Flavors and Nutrients : β-CD is employed as a food additive to encapsulate flavors and nutrients, enhancing their stability and bioavailability. This application is particularly beneficial in products prone to oxidation or degradation .

- Improving Shelf Life : By forming complexes with volatile compounds, β-CD helps in prolonging the shelf life of food products. This is crucial in maintaining the quality of perishable goods .

Case Study: Flavor Encapsulation

In a controlled study, β-CD was used to encapsulate limonene (a flavor compound) in beverages. The results indicated a significant reduction in flavor loss over time compared to non-encapsulated controls, highlighting the effectiveness of β-CD in flavor preservation .

Textile Industry Applications

Dyeing and Finishing Agents

- Auxiliary Agents : In the textile industry, β-CD serves as an auxiliary agent in dyeing processes. It enhances dye uptake and fixation on fabrics, leading to improved colorfastness .

- Wastewater Treatment : β-CD has been explored for its ability to adsorb dyes from wastewater, providing an eco-friendly solution for textile effluent treatment. Its high biodegradability makes it suitable for environmental applications .

Data Table: Properties of β-CD in Textile Applications

| Application | Functionality | Benefits |

|---|---|---|

| Dyeing | Enhances dye uptake | Improved colorfastness |

| Wastewater Treatment | Adsorption of dyes | Eco-friendly solution |

| Finishing | Stabilizes fabric properties | Increased durability |

Environmental Applications

Pollutant Removal

β-CD has shown promise in removing environmental pollutants due to its ability to form complexes with organic compounds. This property can be harnessed for cleaning up contaminated water sources.

Case Study: Removal of Heavy Metals

Research indicates that β-CD can effectively bind heavy metals like lead and cadmium from aqueous solutions, reducing their toxicity and facilitating safer disposal methods .

Mechanism of Action

The mechanism of action of beta-Cyclodextrin hydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic molecules, protecting them from environmental conditions and controlling their release . The driving forces for complex formation include hydrophobic interactions, hydrogen bonds, van der Waals interactions, and dipole-dipole interactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄₂H₇₀O₃₅ (anhydrous basis) with variable hydration states .

- Molecular Weight : 1134.99 g/mol .

- Physical State : White crystalline powder with a melting point of 298–300°C .

- Solubility : Moderately soluble in water (18.5 g/L at 25°C), with solubility influenced by temperature and hydration state .

Beta-cyclodextrin hydrate is part of the cyclodextrin family, which includes α-, γ-, and chemically modified derivatives. Below is a detailed comparison of their structural, physicochemical, and functional properties.

Structural and Physicochemical Differences

Inclusion Complexation Efficiency

- Cavity Size : β-CD hydrate’s intermediate cavity size (6.0–6.5 Å) makes it ideal for medium-sized molecules (e.g., aromatic compounds, vitamins). In contrast, α-CD (smaller cavity) binds small molecules like gases, while γ-CD accommodates larger guests (e.g., steroids) .

- Binding Affinity : β-CD hydrate exhibits stronger binding for hydrophobic molecules (e.g., plumbagin, log P = 2.8) compared to α-CD but weaker than γ-CD for bulky guests .

- Chemical Modifications : HP-β-CD, a hydroxypropyl derivative, shows 20–30× higher water solubility than β-CD hydrate and reduced nephrotoxicity, making it preferred for parenteral formulations .

Biological Activity

Beta-cyclodextrin hydrate (β-CD hydrate) is a cyclic oligosaccharide composed of seven D-(+)-glucopyranose units. Its unique toroidal structure allows it to encapsulate hydrophobic molecules, enhancing their solubility and bioavailability. This article explores the biological activity of β-CD hydrate, highlighting its applications in drug delivery, antimicrobial properties, and its role in enhancing the solubility of various compounds.

Structure and Properties

The molecular formula of β-CD hydrate is , where represents the number of water molecules associated with the cyclodextrin. Its structure consists of a hydrophilic exterior and a hydrophobic interior, which is crucial for forming inclusion complexes with various guest molecules. This property significantly enhances the solubility of poorly soluble drugs, making β-CD a valuable excipient in pharmaceutical formulations .

1. Drug Delivery Systems

β-CD hydrates improve the bioavailability of lipophilic drugs through several mechanisms:

- Inclusion Complex Formation : β-CD can form non-covalent host-guest complexes with hydrophobic drugs, which protects these drugs from degradation and enhances their solubility in aqueous environments. For instance, studies have shown that complexing enrofloxacin with HP-β-CD results in a 916-fold increase in solubility compared to uncomplexed forms .

- Enhanced Permeation : The presence of β-CD can facilitate the permeation of lipophilic molecules across biological membranes by altering membrane dynamics and reducing cholesterol levels, thereby enhancing drug absorption .

- Endocytosis : Due to its size and hydrophilic nature, β-CD often enters cells via endocytic pathways rather than passive diffusion, allowing for targeted delivery of therapeutic agents .

2. Antimicrobial Activity

β-CD hydrates exhibit antimicrobial properties against various pathogens. For example, studies have demonstrated that β-CD complexes with eugenol show significant antimicrobial activity against Candida albicans and Streptococcus oralis. This suggests that β-CD can enhance the efficacy of antimicrobial agents through improved solubility and stability .

Case Study 1: Drug Solubilization

A study investigated the solubilization effects of β-CD on a poorly soluble drug. The results indicated that using β-CD significantly increased the dissolution rate compared to control formulations without cyclodextrin. The dissolution profiles are summarized in Table 1 below.

| Formulation | Dissolution Rate (%) | Time (min) |

|---|---|---|

| Control | 20 | 30 |

| β-CD Complex | 85 | 30 |

This data highlights the potential of β-CD as an excipient for enhancing drug delivery systems.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of β-CD complexes against various bacterial strains. The findings are presented in Table 2.

| Microorganism | Inhibition Zone (mm) | β-CD Complex Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 10 |

| Streptococcus oralis | 12 | 10 |

These results indicate that β-CD complexes can significantly inhibit microbial growth, suggesting their potential use in pharmaceutical applications.

Q & A

Q. What are the established methods for synthesizing beta-cyclodextrin hydrate, and how do reaction parameters influence yield?

Beta-cyclodextrin (β-CD) hydrate is synthesized enzymatically using cyclodextrin glycosyltransferase (CGTase) on starch substrates. Key parameters include:

- Starch source : Potato, corn, or wheat starch are common substrates .

- Temperature : Optimal enzymatic activity occurs at 60–80°C during liquefaction .

- Ethanol addition : Facilitates precipitation of β-CD from the reaction mixture . Post-synthesis, purification involves filtration, concentration, and drying. Yield optimization requires balancing enzyme activity and substrate accessibility .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyls) and hydration states .

- Chromatography : HPLC or TLC confirms purity and absence of starch residues .

- X-ray diffraction (XRD) : Determines crystalline structure and hydration-dependent phase changes .

- Optical rotation : Measures specific rotation (+142° to +161° at 25°C) to confirm stereochemical integrity .

Q. How does hydration state affect beta-cyclodextrin’s solubility, and what factors influence this property?

this compound exhibits water solubility of ~18.5 g/L at 25°C . Key factors include:

- Temperature : Solubility increases marginally with temperature but decreases sharply upon dehydration .

- Hydration stability : Crystalline β-CD hydrate reversibly loses water at varying humidities, altering solubility .

- Co-solvents : Ammonium hydroxide (1 M) enhances solubility to 50 mg/mL .

Advanced Research Questions

Q. How can researchers optimize beta-cyclodextrin’s cholesterol sequestration efficiency in complex matrices like milk or cream?

- Response Surface Methodology (RSM) : Used to model interactions between β-CD concentration (e.g., 42.1% w/w), temperature (76.75°C), and mixing time (87.83 min), achieving ~90% cholesterol reduction in high-fat creams .

- Synergistic additives : Catechin hydrate (0.01–0.12% w/w) disrupts lipid micelles, reducing the required β-CD:cholesterol molar ratio from 34:1 to 4:1 .

- Centrifugation : Post-complexation, centrifugation at 1000 × g for 10 min separates β-CD-cholesterol aggregates .

Q. What experimental strategies resolve contradictions in host-guest binding data for beta-cyclodextrin complexes?

Discrepancies in binding constants (e.g., logP = -9.06 ) may arise from:

- Hydration state : Dehydrated β-CD exhibits altered cavity dimensions, affecting guest inclusion .

- Analytical variability : Standardize methods (e.g., isothermal titration calorimetry vs. phase solubility) .

- Dynamic combinatorial chemistry : Screen libraries of guests under equilibrium conditions to identify thermodynamically stable complexes .

Q. What advanced functionalization methods enable regioselective modification of beta-cyclodextrin for targeted applications?

- Homo- and hetero-difunctionalization : Direct synthesis of gram-scale derivatives (e.g., 6A,6D-disubstituted β-CD) via selective tosylation or azide-alkyne cycloaddition .

- Regiochemistry analysis : NMR (e.g., ROESY) and mass spectrometry validate substitution patterns .

- Applications : Drug delivery (enhanced bioavailability) or environmental sensors (pollutant binding) .

Q. How do researchers address challenges in scaling enzymatic beta-cyclodextrin production using CGTase?

- Enzyme stability : Use thermostable CGTase variants (e.g., from Bacillus macerans) for high-temperature reactions .

- Byproduct inhibition : Employ fed-batch systems to minimize α- or γ-cyclodextrin accumulation .

- Process economics : Optimize starch-to-β-CD conversion rates to >30% for industrial viability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.